molecular formula C9H11N3O2 B12361369 3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid hydrochloride

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B12361369
M. Wt: 193.20 g/mol
InChI Key: VJLILAWJCJMAHV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols or aldehydes .

Scientific Research Applications

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both pyridine and pyrazole rings provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-pyridin-3-ylpyrazolidine-3-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-3,5,7-8,11-12H,4H2,(H,13,14)

InChI Key

VJLILAWJCJMAHV-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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